N-(3-Bromo-4-methylphenyl)(phenylcyclopentyl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Bromo-4-methylphenyl)(phenylcyclopentyl)formamide is a chemical compound known for its unique structure and properties. It is used in various scientific research fields, including organic synthesis and material sciences. The compound’s molecular formula is C19H20BrNO, and it has a molecular weight of 358.28 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromo-4-methylphenyl)(phenylcyclopentyl)formamide typically involves the reaction of 3-bromo-4-methylaniline with phenylcyclopentylformamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high efficiency, making the compound readily available for various applications .
Chemical Reactions Analysis
Types of Reactions
N-(3-Bromo-4-methylphenyl)(phenylcyclopentyl)formamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
N-(3-Bromo-4-methylphenyl)(phenylcyclopentyl)formamide has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and in the development of new chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of advanced materials and in various industrial processes.
Mechanism of Action
The mechanism of action of N-(3-Bromo-4-methylphenyl)(phenylcyclopentyl)formamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. Detailed studies are required to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide
- N-(3-Bromo-4-methylphenyl)acetamide
- N-(3-Bromo-4-methylphenyl)benzamide
Uniqueness
N-(3-Bromo-4-methylphenyl)(phenylcyclopentyl)formamide is unique due to its specific structure, which imparts distinct chemical and physical properties. Its versatility in various reactions and applications sets it apart from similar compounds .
Properties
IUPAC Name |
N-(3-bromo-4-methylphenyl)-1-phenylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO/c1-14-9-10-16(13-17(14)20)21-18(22)19(11-5-6-12-19)15-7-3-2-4-8-15/h2-4,7-10,13H,5-6,11-12H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMPHUSNVOCYFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2(CCCC2)C3=CC=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.